molecular formula C8H16N2O4 B557231 H-D-Dap(boc)-OH CAS No. 259825-43-9

H-D-Dap(boc)-OH

Cat. No. B557231
CAS RN: 259825-43-9
M. Wt: 204,22 g/mole
InChI Key: ZSJIIZWMJVWKIR-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Dap(boc)-OH, also known as 2,3-diaminopropionic acid, is an important building block in organic synthesis. It is a versatile reagent that has been used in a variety of synthetic transformations due to its ability to form stable bonds with a wide range of functional groups. H-D-Dap(boc)-OH is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic molecules. It is also used as a catalyst in various reactions.

Scientific Research Applications

Materials Science and Chemistry

  • Hydroxyl-Functionalized Nanomaterials : The process of hydroxide-assisted ball milling has been utilized for the scalable exfoliation of boron nitride nanoplatelets. This method results in hydroxyl-functionalized BN nanoplatelets with large flakes, which show enhanced barrier properties when incorporated into polyethylene matrices. This technique presents a scalable and efficient approach to preparing hydroxyl-functionalized materials for various applications, including enhanced material barrier properties (Lee et al., 2015).

  • Self-Assembled Nanostructures : Research into the self-assembly of diphenylalanine motifs, particularly focusing on the effects of functional C-terminus conjugated substituents on Boc-Phe-Phe, has led to the development of monodisperse nano-vesicles. These nanostructures demonstrate potential for applications in biomaterial chemistry, sensors, and bioelectronics, highlighting the utility of H-D-Dap(boc)-OH and similar compounds in nano-architectures (Datta et al., 2018).

Biochemistry and Medicine

  • Peptide Synthesis and Labeling : The lysine-based derivative l-Lys(Dap) has been shown to be an effective chelator for (99m)Tc(CO)(3), yielding small and hydrophilic complexes. This orthogonally protected bifunctional chelator facilitates high-yield labeling and the formation of peptide radiopharmaceuticals with excellent in vivo characteristics, indicating significant potential for medical imaging applications (Shen et al., 2013).

Environmental Science

  • Hydroxyl Radical Production Efficiency : A study on enhancing the electrochemical efficiency of hydroxyl radical formation on diamond electrodes through functionalization with hydrophobic monolayers has implications for environmental applications. This approach increases efficiency for hydroxyl radical production, potentially offering a pathway to more effective water treatment technologies by selectively inhibiting inner-sphere oxidation processes (Henke et al., 2018).

properties

IUPAC Name

(2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJIIZWMJVWKIR-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Dap(boc)-OH

CAS RN

259825-43-9
Record name (2R)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
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